Benzyl 4-phenylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-17(19-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUZXGDIRMXKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474814 | |
| Record name | Benzenebutanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77100-93-7 | |
| Record name | Benzenebutanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Phenylbutanoate
Hydrolysis Kinetics and Mechanisms
The hydrolysis of Benzyl (B1604629) 4-phenylbutanoate involves the cleavage of its ester bond to yield 4-phenylbutanoic acid and benzyl alcohol. This process can be catalyzed by acids or bases, or it can occur, albeit slowly, without a catalyst.
Acid-catalyzed hydrolysis of esters is a reversible process, with the mechanism often dependent on the reaction conditions and the structure of the ester. chemistrysteps.comucoz.com For benzyl esters like Benzyl 4-phenylbutanoate, two primary mechanisms are relevant, distinguished by the point of bond cleavage.
AAC2 Mechanism (Bimolecular Acyl-Oxygen Cleavage): In dilute aqueous acid, the hydrolysis of most esters, including benzylic esters, typically proceeds via the AAC2 pathway. ucoz.com This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol regenerates the acid catalyst and yields 4-phenylbutanoic acid. libretexts.orgpressbooks.pub All steps in this mechanism are reversible. libretexts.org
AAL1 Mechanism (Unimolecular Alkyl-Oxygen Cleavage): In more concentrated acids, the mechanism for benzyl esters can shift to AAL1. ucoz.com This pathway involves the cleavage of the bond between the oxygen and the benzyl group (alkyl-oxygen cleavage). Protonation occurs on the ester's ether-like oxygen, followed by the departure of the carboxylic acid and the formation of a resonance-stabilized benzyl carbocation. This stable intermediate is then captured by water to form benzyl alcohol. The stability of the tertiary-like benzyl carbocation makes this pathway viable under these conditions. chemistrysteps.comucoz.com
Table 1: Plausible Acid-Catalyzed Hydrolysis Mechanisms for this compound
| Mechanism | Conditions | Key Steps | Bond Cleavage |
|---|---|---|---|
| AAC2 | Dilute Acid | 1. Carbonyl Protonation2. Nucleophilic attack by H₂O3. Proton Transfer4. Elimination of Benzyl Alcohol | Acyl-Oxygen (C-O) |
| AAL1 | Concentrated Acid | 1. Ester Oxygen Protonation2. Formation of Benzyl Carbocation3. Nucleophilic attack by H₂O | Alkyl-Oxygen (O-CH₂) |
The base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible reaction that consumes a stoichiometric amount of base. masterorganicchemistry.comlibretexts.org For this compound, the reaction proceeds through the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which is the most common pathway for ester hydrolysis in basic media. ucoz.com
The cleavage of the ester bond in this compound can occur at two positions: the acyl-oxygen bond (the C-O bond of the carbonyl group) or the alkyl-oxygen bond (the O-CH₂ bond of the benzyl group).
Acyl-Oxygen Cleavage: This is the most common pathway and occurs in both the AAC2 and BAC2 mechanisms. Isotope labeling studies on similar esters have confirmed that the oxygen atom from the attacking nucleophile (water or hydroxide) is incorporated into the final carboxylic acid product, while the original ester oxygen remains with the alcohol fragment. pressbooks.pub
Alkyl-Oxygen Cleavage: This less common pathway occurs under specific conditions that favor the formation of a stable carbocation from the alcohol portion of the ester. For this compound, this cleavage occurs in the AAL1 mechanism due to the stability of the benzyl carbocation. ucoz.com
Additionally, chemoselective cleavage of benzyl esters can be achieved using specific reagents. For example, nickel boride in methanol (B129727) at ambient temperature can cleave benzyl esters to the parent carboxylic acids while leaving other ester types (methyl, ethyl) and benzyl ethers unaffected. organic-chemistry.org
Transesterification Reactions
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester (R'-4-phenylbutanoate) and benzyl alcohol. This equilibrium reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products. teknoscienze.com A variety of catalysts can facilitate this transformation.
Research has identified several catalytic systems effective for the transesterification of esters, including benzyl esters:
Acid Catalysis: Both soluble and solid acids can be used to catalyze the reaction. teknoscienze.com
Metal-Based Catalysts: Cerium(IV) oxide (CeO₂) has been shown to be an efficient and reusable heterogeneous catalyst for transesterification under solvent-free conditions. rsc.org A tetranuclear zinc cluster has also been reported to promote the transesterification of various esters under mild conditions. organic-chemistry.orgjst.go.jp
Iron(III) Chloride: A facile, one-pot transformation of benzyl esters into different esters can be achieved using catalytic ferric(III) chloride (FeCl₃) under mild conditions. The reaction proceeds via an acid chloride intermediate. researchgate.net
Table 2: Selected Catalytic Systems for Transesterification of Benzyl Esters
| Catalyst | Reactant Alcohol | Conditions | Reference |
|---|---|---|---|
| Acid Catalysts (Soluble or Solid) | Glycerol | Increased temperature | teknoscienze.com |
| Tetranuclear Zinc Cluster | Various primary & secondary alcohols | Mild conditions | organic-chemistry.orgjst.go.jp |
| Cerium(IV) Oxide (CeO₂) | Various alcohols | 160 °C, Solvent-free | rsc.org |
| Ferric(III) Chloride (FeCl₃) / α,α-Dichlorodiphenylmethane | Various alcohols | Room Temperature | researchgate.net |
Reduction and Oxidation Transformations (e.g., Conversion to Hydroxy-Derivatives)
The reactivity of this compound also extends to reduction and oxidation reactions, which primarily target the ester functional group or other susceptible parts of the molecule.
The ester functional group of this compound can be reduced to two primary alcohols: 4-phenylbutan-1-ol and benzyl alcohol.
Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. adichemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the elimination of the benzyloxide leaving group to form an intermediate aldehyde (4-phenylbutanal), which is immediately reduced further by another equivalent of hydride to yield the primary alcohol, 4-phenylbutan-1-ol, after an acidic workup. libretexts.orgadichemistry.com Benzyl alcohol is produced from the benzyloxide leaving group upon workup.
Using Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. masterorganicchemistry.comlumenlearning.com However, under specific conditions, such as in a mixture of solvents like t-BuOH-MeOH at reflux, NaBH₄ can effectively reduce esters. oup.com A study on the reduction of the closely related methyl 4-oxo-4-phenylbutanoate with excess NaBH₄ in methanol resulted in the reduction of both the ketone and the ester, yielding 1-phenyl-1,4-butanediol. beilstein-journals.org This indicates that under forcing conditions, the ester group can be reduced by NaBH₄.
The ester functional group itself is in a high oxidation state and is generally resistant to further oxidation. rsc.org Oxidation reactions of this compound would likely target other parts of the molecule, such as the benzylic C-H bonds of either the phenylbutanoate or the benzyl moiety. While specific studies on the oxidation of this compound are not prominent in the surveyed literature, general methods for benzylic oxidation could potentially transform the molecule, for instance, into a ketone.
Table 3: Summary of Reduction Transformations
| Reagent | Product(s) | Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 4-phenylbutan-1-ol and Benzyl alcohol | Standard, powerful reducing agent for esters. adichemistry.commasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | No reaction (standard conditions) | Generally too mild to reduce esters. masterorganicchemistry.com |
Further Synthetic Transformations and Derivatization Strategies
The structural features of this compound, namely the benzyl ester group and the phenyl group on the butanoate chain, offer multiple sites for further synthetic modifications. These transformations are crucial for creating a diverse range of derivatives with potentially altered physical, chemical, and biological properties. The primary routes for derivatization include reactions at the ester moiety, electrophilic substitution on the aromatic ring, and reactions at the benzylic position of the phenylbutanoate chain.
Ester Group Transformations
The benzyl ester functionality is a versatile handle for derivatization, allowing for its conversion into other functional groups such as carboxylic acids, different esters (transesterification), and amides.
Hydrolysis and Hydrogenolysis to 4-phenylbutanoic acid: The most fundamental transformation is the cleavage of the benzyl ester to yield 4-phenylbutanoic acid. This can be achieved under standard hydrolytic conditions, either acidic or basic, which involve the nucleophilic attack of water on the ester carbonyl. Alternatively, a milder method that avoids acidic or basic conditions is catalytic hydrogenolysis. In this process, the benzyl C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This method is particularly useful when other functional groups sensitive to acid or base are present in the molecule.
Transesterification: this compound can be converted to other esters through transesterification. This reaction is typically catalyzed by either acid or base and involves reacting the parent ester with an excess of a different alcohol. masterorganicchemistry.com For instance, reacting this compound with methanol under acidic conditions would yield Methyl 4-phenylbutanoate. The reaction is an equilibrium process, and using the alcohol as a solvent helps to drive the reaction towards the desired product. masterorganicchemistry.com
Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine. This transformation, known as aminolysis, can be performed directly, although it often requires elevated temperatures. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent. A direct amidation of N-benzyl-4-phenylbutanamide has been reported, showcasing the feasibility of this transformation. researchgate.net
Table 1: Representative Ester Group Transformations of this compound
| Transformation | Reagents and Conditions | Product |
| Hydrogenolysis | H₂, 10% Pd/C, MeOH/THF, 1 atm | 4-phenylbutanoic acid |
| Transesterification | R'OH (e.g., Ethanol), Acid catalyst (e.g., H₂SO₄), Reflux | Ethyl 4-phenylbutanoate |
| Amidation | 1. LiOH, THF/H₂O; 2. R'R''NH, Coupling agent (e.g., DCC) | N,N-dialkyl-4-phenylbutanamide |
Reactions on the Phenyl Ring
The phenyl group of the 4-phenylbutanoate moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.
Friedel-Crafts Alkylation and Acylation: The phenyl ring can be alkylated or acylated under Friedel-Crafts conditions. wikipedia.orgperiodicchemistry.com These reactions involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or an acylium ion electrophile from an alkyl halide or an acyl halide, respectively. wikipedia.orgpw.live The alkyl group of the butanoate chain is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to these positions. However, polyalkylation is a common side reaction in Friedel-Crafts alkylation. periodicchemistry.com
Table 2: Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Reagents and Conditions | Major Product(s) |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Benzyl 4-(alkylphenyl)butanoate (ortho and para isomers) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Benzyl 4-(acylphenyl)butanoate (ortho and para isomers) |
Reactions at the Benzylic Position
The benzylic methylene (B1212753) group (the CH₂ group attached to the phenyl ring) is another site for functionalization due to the stability of the resulting benzylic radical or carbocation intermediates.
Benzylic Bromination: Radical substitution at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. stackexchange.com This reaction would introduce a bromine atom at the benzylic carbon, yielding Benzyl 4-bromo-4-phenylbutanoate. This bromo-derivative is a valuable intermediate that can undergo various nucleophilic substitution reactions to introduce a range of functional groups at this position.
Table 3: Functionalization at the Benzylic Position
| Reaction | Reagents and Conditions | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, Reflux | Benzyl 4-bromo-4-phenylbutanoate |
Computational and Theoretical Chemistry Studies of Benzyl 4 Phenylbutanoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. nih.govmaterialsciencejournal.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a molecule like Benzyl (B1604629) 4-phenylbutanoate, DFT methods such as B3LYP, often paired with a basis set like 6-311G(d,p), can be used to optimize the molecular geometry and calculate a wide range of properties. materialsciencejournal.orgepstem.net
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netmdpi.com
Table 1: Representative Data from Frontier Molecular Orbital Analysis
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | 4.0 to 6.0 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. materialsciencejournal.org |
Quantum chemical calculations are widely used to predict vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. epstem.net This predicted spectrum is an invaluable tool for interpreting experimental data, allowing for the assignment of specific vibrational modes to observed spectral bands. mdpi.com For instance, calculations can precisely identify the frequencies corresponding to the C=O stretch of the ester group, C-O stretching, and the various vibrations of the benzyl and phenyl rings in Benzyl 4-phenylbutanoate. Theoretical calculations often show good correlation with experimental values. epstem.net
Table 2: Illustrative Predicted Vibrational Frequencies for a Benzyl Ester Derivative
| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Assignment |
|---|---|---|
| ν(C=O) | ~1730 | Ester carbonyl stretch |
| ν(C-O) | ~1250 | Ester C-O stretch |
| ν(C-H)aromatic | 3000-3100 | Aromatic C-H stretch |
| ν(C-H)aliphatic | 2850-2950 | Aliphatic C-H stretch (methylene groups) |
Computational chemistry provides profound insights into reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For esters like this compound, a key reaction is hydrolysis. Theoretical studies on analogous compounds, such as benzyl 4-nitrophenylsulfamate esters, have successfully elucidated how reaction mechanisms can change with conditions. researchgate.netnih.gov For example, under acidic conditions, an associative S(N)2-type mechanism involving nucleophilic attack by water might be favored. nih.gov In contrast, under neutral to alkaline conditions, a dissociative E1cB-type mechanism could become dominant. researchgate.netnih.gov Similar computational approaches could be applied to map the energy profiles for the acid-catalyzed and base-catalyzed hydrolysis of this compound, determining the activation barriers and confirming the stepwise or concerted nature of the reaction.
From the vibrational frequency calculations, it is possible to compute key thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, at different temperatures. ekb.eg These calculations are crucial for predicting the relative stability of different conformations or isomers of a molecule and for determining the equilibrium constants and spontaneity of chemical reactions. d-nb.infopnrjournal.com For this compound, computational studies could determine the rotational barriers around the single bonds, identifying the most stable conformers and their relative populations at a given temperature.
Table 3: Example of Calculated Thermodynamic Parameters
| Parameter (at 298.15 K) | Typical Calculated Value | Description |
|---|---|---|
| Zero-point vibrational energy (kcal/mol) | Calculated from vibrational frequencies | The lowest possible energy of the molecule. |
| Enthalpy (H) (kcal/mol) | Calculated value | Total heat content of the system. |
| Gibbs Free Energy (G) (kcal/mol) | Calculated value | Determines the spontaneity of a process. |
| Entropy (S) (cal/mol·K) | Calculated value | Measure of the disorder of the system. |
Molecular Dynamics Simulations (Theoretical Framework for Conformational and Interaction Studies)
While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. nih.gov MD simulations are based on classical mechanics and are used to study the conformational flexibility and intermolecular interactions of molecules in a condensed phase, such as in a solvent or interacting with a biological membrane. um.esnih.gov
For this compound, MD simulations could be employed to study its behavior in various solvents, analyzing how solvent molecules arrange around the ester and how this solvation structure influences its conformational preferences. Furthermore, given the lipophilic nature of the molecule, MD simulations could model its interaction with lipid bilayers, providing insights into its potential to permeate biological membranes. um.es These simulations can yield information on properties like the radius of gyration and solvent accessible surface area, which are important in drug delivery and formulation studies. nih.gov
Advanced Computational Modeling for Structure-Reactivity Correlation
Advanced computational models aim to establish a direct link between a molecule's structure and its chemical reactivity, a concept known as a quantitative structure–reactivity relationship (QSRR). chemrxiv.org These models leverage machine learning and statistical methods to predict reactivity parameters based on calculated molecular descriptors. Instead of relying solely on computationally expensive quantum mechanical calculations for each new molecule, a QSRR model can be trained on a dataset of known compounds. chemrxiv.org
For a class of compounds like phenylbutanoate esters, a QSRR model could be developed to predict properties such as hydrolysis rates based on descriptors derived from the molecular structure (e.g., electronic properties of substituents on the phenyl rings). This data-driven approach allows for the rapid screening of large numbers of molecules, accelerating the design of compounds with desired reactivity profiles. chemrxiv.org
Enzymatic and Microbial Transformations of Benzyl 4 Phenylbutanoate
Microbial Biotransformation Pathways and Metabolites
The microbial breakdown of benzyl (B1604629) 4-phenylbutanoate is intrinsically linked to the degradation of its constituent parts: the benzyl group and the 4-phenylbutanoate moiety. Microorganisms have evolved diverse strategies to metabolize aromatic compounds under both aerobic and anaerobic conditions.
Aerobic Degradation Routes
Under aerobic conditions, the degradation of aromatic hydrocarbons is typically initiated by oxygenase enzymes. mbl.or.kr For a compound like benzyl 4-phenylbutanoate, the initial step would likely be the hydrolysis of the ester bond by an esterase, yielding benzyl alcohol and 4-phenylbutanoate. Subsequently, these intermediates are channeled into specific catabolic pathways.
Degradation of 4-phenylbutanoate: The aerobic degradation of 4-phenylbutanoate in many bacteria, such as Pseudomonas putida, proceeds via the β-ketoadipate pathway. mbl.or.kr This pathway involves the conversion of aromatic compounds to central intermediates like catechol or protocatechuate, which then undergo ring cleavage. mbl.or.kr
Role of Rhodococcus species: Bacteria from the genus Rhodococcus are well-known for their ability to degrade a wide array of aromatic hydrocarbons. iwaponline.comjmb.or.kr Strains like Rhodococcus sp. strain DK17 can grow on various alkylbenzenes and are known to possess multiple catabolic pathways, often encoded on large plasmids. jmb.or.krnih.gov These pathways can involve monooxygenase-initiated attacks on the aromatic ring or the alkyl side chain. nih.gov
The degradation of complex mixtures of hydrocarbons by Rhodococcus species can exhibit intricate interactions, such as cometabolism and substrate competition, which influence the degradation rates of individual components. iwaponline.com
Anaerobic Metabolism (e.g., 4-phenylbutanoate as a Toluene (B28343) Degradation Product)
In the absence of oxygen, microorganisms employ different strategies to overcome the chemical stability of aromatic rings. A key mechanism in the anaerobic degradation of toluene, a related aromatic hydrocarbon, involves the formation of benzylsuccinate. microbiologyresearch.orgd-nb.info
Toluene Degradation Pathway: In denitrifying bacteria like Thauera aromatica, the degradation of toluene is initiated by the addition of fumarate (B1241708) to the methyl group of toluene, a reaction catalyzed by benzylsuccinate synthase. microbiologyresearch.orgnih.govoup.com The resulting benzylsuccinate is then activated to its CoA thioester and undergoes a modified β-oxidation-like pathway to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. microbiologyresearch.orgnih.gov
Formation of 4-phenylbutanoate: Interestingly, in some anaerobic n-alkane-degrading bacteria, the co-metabolic conversion of toluene can lead to the formation of 4-phenylbutanoate. nih.gov This suggests that the degradation of the phenyl moiety can proceed through a pathway involving side-chain elongation before ring degradation.
Key Microorganisms: Several microorganisms are known to be key players in anaerobic toluene metabolism, including Thauera aromatica, Geobacter metallireducens, and Azoarcus species. nih.govontosight.aioup.com These organisms possess the specialized enzymatic machinery to carry out these complex reactions. For instance, in Geobacter metallireducens, the deletion of the gene bbsG, which codes for benzylsuccinyl-CoA dehydrogenase, an essential enzyme in the toluene degradation pathway, eliminates the bacterium's ability to degrade toluene. oup.comresearchgate.net
Table 1: Key Microbial Species in Aromatic Compound Degradation
| Microorganism | Metabolic Capability | Key Enzymes/Pathways | References |
|---|---|---|---|
| Pseudomonas putida | Aerobic degradation of aromatic hydrocarbons | β-ketoadipate pathway, toluene dioxygenase (tod) | mbl.or.krasm.org |
| Rhodococcus sp. | Aerobic degradation of a wide range of aliphatic and aromatic hydrocarbons | Monooxygenases, multiple catabolic pathways often on plasmids | iwaponline.comjmb.or.krnih.gov |
| Thauera aromatica | Anaerobic degradation of toluene under denitrifying conditions | Benzylsuccinate synthase (bss), benzoyl-CoA pathway | microbiologyresearch.orgnih.govoup.com |
| Geobacter metallireducens | Anaerobic degradation of toluene and other aromatic compounds | Benzylsuccinate synthase pathway | ontosight.aioup.comfrontiersin.org |
| Azoarcus sp. | Anaerobic degradation of toluene | Benzylsuccinate synthase pathway | nih.gov |
Enzyme-Substrate Interactions and Biocatalysis
The enzymatic transformation of this compound and related esters is a field with significant potential for biocatalysis, particularly in the synthesis of chiral molecules.
Stereoselective Enzymatic Reactions (e.g., Ketone Reduction in Related Esters)
The reduction of keto esters is a widely studied enzymatic reaction for producing optically active hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals.
Baker's Yeast (Saccharomyces cerevisiae): Whole cells of baker's yeast are frequently used for the reduction of various carbonyl compounds, including β-keto esters. acs.orgacs.orgresearchgate.net However, due to the presence of multiple reductase enzymes with differing stereoselectivities, the reaction can sometimes yield a mixture of stereoisomers. acs.org Genetic engineering of baker's yeast, by knocking out or overexpressing specific reductase genes, has been employed to improve the stereoselectivity of these reductions. acs.org
Other Microbial Reductases: Ketoreductases from various microorganisms, including actinomycetes like Streptomyces avermitilis, have been purified and characterized for their ability to reduce keto esters with high stereoselectivity. nih.govtandfonline.comacs.org For example, the reduction of ethyl 4-phenyl-2,4-dioxobutyrate by baker's yeast can yield (R)-ethyl 2-hydroxy-4-oxo-4-phenylbutyrate with high enantiomeric excess. sci-hub.stresearchgate.net
Enzyme-Catalyzed Reductions: Isolated enzymes, such as (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum, have been shown to catalyze the asymmetric reduction of a broad range of ketones and β-keto esters to their corresponding enantiopure alcohols. nih.gov
Table 2: Examples of Stereoselective Enzymatic Reductions of Keto Esters
| Enzyme/Microorganism | Substrate | Product | Key Findings | References |
|---|---|---|---|---|
| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 4-phenyl-2,4-dioxobutyrate | (R)-ethyl 2-hydroxy-4-oxo-4-phenylbutyrate | High enantiomeric excess (98%) and good yield (80%). | sci-hub.stresearchgate.net |
| (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum | Various prochiral ketones and β-keto esters | Enantiopure secondary alcohols | High enantioselectivity over a broad substrate range. | nih.gov |
| Genetically engineered E. coli overexpressing alcohol dehydrogenase from baker's yeast | Ethyl 2-oxo-4-phenylbutyrate | (R)-ethyl 2-hydroxy-4-phenylbutyrate | Moderate yield (46%) and good enantiomeric excess (87%). | jiangnan.edu.cn |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | (R)-ethyl 2-hydroxy-4-phenylbutyrate | High yield (95.1%) and excellent enantiomeric excess (99.7%). | researchgate.net |
Substrate Specificity of Esterases and Hydrolases (e.g., binding to 4-phenylbutyrate)
Esterases and hydrolases are key enzymes in the biotransformation of esters. Their substrate specificity determines their utility in various biotechnological applications.
Feruloyl Esterases (FAEs): These enzymes, a subclass of carboxylic acid esterases, catalyze the cleavage and formation of ester bonds between plant cell wall polysaccharides and phenolic acids. oup.com Probing the active sites of FAEs with methyl esters of phenylalkanoic acids has provided insights into their substrate preferences. oup.com
Screening for Ester Biosynthesis: High-throughput screening methods have been developed to rapidly assess the ester-producing capabilities of microbial libraries. nih.govbiorxiv.org These methods often employ colorimetric assays, such as the ferric hydroxamate method, to quantify ester production. nih.govbiorxiv.org
Broad Substrate Range: Some esterases exhibit a broad substrate specificity, hydrolyzing a variety of esters. For instance, a purified α-keto amide reductase from Saccharomyces cerevisiae showed reducing activity not only for aromatic α-keto amides but also for aliphatic and aromatic α-keto esters. tandfonline.com
Microorganism Isolation and Characterization for Biotransformation
The discovery of novel microorganisms with unique metabolic capabilities is crucial for advancing the field of biotransformation.
Isolation from Contaminated Environments: Soil and water contaminated with hydrocarbons are rich sources for isolating microorganisms capable of degrading these compounds. scirp.orgjournalijar.com For example, bacteria capable of degrading aromatic hydrocarbons like benzene (B151609), toluene, and xylene have been isolated from petroleum-contaminated soil. scirp.org
Screening and Characterization: Isolated microorganisms are typically screened for their ability to grow on specific substrates as the sole carbon and energy source. mbl.or.krnih.govresearchgate.net Further characterization often involves identifying the metabolic pathways and key enzymes involved in the degradation process. mbl.or.krnih.gov For instance, bacterial species isolated from pine litter were found to utilize the ortho-cleavage of the β-ketoadipate pathway to degrade aromatic compounds derived from lignin. mbl.or.krresearchgate.net
Diverse Genera: A wide range of bacterial genera, including Pseudomonas, Rhodococcus, Bacillus, and Flavobacterium, have been identified as potent degraders of aromatic hydrocarbons. nih.govscirp.orgjournalijar.comnih.gov These microorganisms often possess remarkable metabolic diversity, sometimes encoded on mobile genetic elements like plasmids, allowing them to adapt to different environmental contaminants. jmb.or.krnih.gov
Role of Benzyl 4 Phenylbutanoate in Advanced Materials Chemistry
Applications as a Building Block in Complex Organic Synthesis
Organic building blocks are foundational to the synthesis of complex molecules, serving as the basic units from which larger and more intricate structures are assembled. cymitquimica.com These versatile compounds are crucial in pharmaceuticals, materials science, and biochemical research. cymitquimica.com Benzyl (B1604629) 4-phenylbutanoate and its derivatives, with their distinct functional groups, are utilized as intermediates in the creation of more complex organic molecules.
The structural components of benzyl 4-phenylbutanoate, including the ester and phenyl groups, provide sites for further chemical modifications. This modular nature allows for its use as a scaffold in fragment-based drug discovery and materials science. For instance, related structures like 4-aryl(benzyl)amino-4-heteroarylbut-1-enes serve as building blocks in the synthesis of heterocyclic compounds. nih.gov Similarly, γ-carbonyl tert-butyl peroxides have been used as C4 building blocks in the benzannulation of pyrroles to form indole (B1671886) skeletons, which are important structures in many pharmaceuticals and natural products. wiley.com
The reactivity of the functional groups in this compound allows it to participate in various chemical reactions. The ester group can undergo hydrolysis, and the aromatic rings can be functionalized, making it a versatile precursor for a range of more complex molecules.
Development of Functional Materials Utilizing Phenylbutanoate Scaffolds (e.g., Precursors for Carbazole-Based Materials)
The phenylbutanoate scaffold, a key feature of this compound, is instrumental in the development of various functional materials. These materials are designed to have specific properties that allow them to perform particular functions, such as in electronics or as biomaterials. duke.edumdpi.com
One significant application of phenylbutanoate scaffolds is in the synthesis of carbazole-based materials. Carbazole (B46965) derivatives are known for their interesting optical and electronic properties, including photoconductivity and intense luminescence. researchgate.net These properties make them valuable as blue-emitting materials in organic light-emitting diodes (OLEDs). researchgate.net The synthesis of such materials can involve the use of precursors that contain the phenylbutanoate structure. For example, the base-mediated cyclization of compounds like ethyl 3-oxo-4-phenylbutanoate with 2-nitrochalcones can form carbazole derivatives.
Furthermore, carbazole-based fluorescent porous organic polymers have been developed for applications such as the detection of pesticides in water. nih.gov These polymers can be synthesized through a one-step polymerization reaction of monomers containing N-benzyl carbazole groups. nih.gov The phenylbutanoate structure can serve as a precursor to these types of monomers.
The versatility of the phenylbutanoate scaffold also extends to the creation of biomaterials. By modifying the scaffold, materials with specific biological activities and compatibilities can be designed. mdpi.com
Polymerization Potential of Related Ester Monomers
The polymerization of ester monomers is a key process for creating a wide range of polymers with diverse applications. iaamonline.org Polymers are large molecules composed of repeating structural units, known as monomers. libretexts.org Polyesters, formed from the polymerization of ester monomers, are an important class of polymers. libretexts.org
The polymerization of cyclic esters, a process known as ring-opening polymerization (ROP), is a common method for producing biodegradable and biocompatible polymers. iaamonline.org This type of polymerization can be initiated by various catalysts and allows for the creation of polymers with controlled molecular weights. iaamonline.orgresearchgate.net
Ester monomers related to this compound can also undergo polymerization to form functional polymers. For example, the hydroesterificative polymerization of α,ω-enol ethers containing diol linkers can produce polyesters with varying thermal properties. osti.gov By altering the structure of the diol monomer, the melting and degradation temperatures of the resulting polymer can be controlled. osti.gov
Additionally, condensation polymerization, where monomers react to form a larger structural unit while releasing smaller molecules like water, is another method to produce polyesters. libretexts.org This can involve the copolymerization of a diester with a diol to create an alternating copolymer. libretexts.org The specific ester monomers used in these polymerization reactions determine the properties of the final polymeric material.
Environmental Fate and Degradation Mechanisms
Biodegradation Pathways in Environmental Systems
Biodegradation is a critical route for the removal of Benzyl (B1604629) 4-phenylbutanoate from the environment. This process is initiated by microbial enzymes and proceeds through distinct pathways depending on the presence or absence of oxygen.
Microbial Degradation under Aerobic Conditions
Under aerobic conditions, microorganisms play a pivotal role in the complete mineralization of Benzyl 4-phenylbutanoate. The degradation process begins with enzymatic hydrolysis, followed by the separate breakdown of the resulting alcohol and carboxylic acid.
Initial Hydrolysis: The first and rate-limiting step is the cleavage of the ester linkage by microbial hydrolases, specifically carboxylesterases. mdpi.com Numerous bacteria, such as those from the genera Burkholderia, Rhodococcus, and Pseudomonas, are known to produce esterases capable of hydrolyzing aromatic esters. oup.comnih.gov This reaction yields benzyl alcohol and 4-phenylbutanoic acid.
Degradation of Benzyl Alcohol: The resulting benzyl alcohol is a common metabolite that is readily degraded by many microorganisms. The aerobic pathway typically involves a two-step oxidation process catalyzed by alcohol and aldehyde dehydrogenases. nih.gov Benzyl alcohol is first oxidized to benzaldehyde (B42025), which is then further oxidized to benzoic acid. nih.govrsc.org Benzoic acid is a central intermediate that is channeled into the β-ketoadipate pathway, often via catechol, leading to its complete breakdown into carbon dioxide and water. nih.gov
Degradation of 4-Phenylbutanoic Acid: The 4-phenylbutanoic acid component undergoes degradation via a pathway analogous to fatty acid metabolism. The process is initiated by β-oxidation of the butyrate (B1204436) side chain. nih.govresearchgate.net This pathway involves the sequential removal of two-carbon units, converting 4-phenylbutanoic acid into phenylacetic acid and subsequently into key metabolic intermediates like benzoyl-CoA, which then enter central aromatic degradation pathways. nih.govnih.gov
Microbial Degradation under Anaerobic Conditions
In environments devoid of oxygen, such as deep sediments and certain groundwater zones, anaerobic microorganisms utilize different biochemical strategies to break down this compound. The process still commences with hydrolysis, followed by the anaerobic catabolism of the hydrolysis products.
Initial Hydrolysis: Similar to the aerobic process, the initial step is the hydrolysis of the ester bond to form benzyl alcohol and 4-phenylbutanoic acid, mediated by anaerobic microbial esterases.
Degradation of Benzyl Alcohol: Under anaerobic conditions, benzyl alcohol is oxidized to benzaldehyde and subsequently to benzoate (B1203000). nih.gov Benzoate is then activated to benzoyl-CoA, a central and crucial intermediate in the anaerobic degradation of a wide variety of aromatic compounds by denitrifying, sulfate-reducing, and phototrophic bacteria.
Degradation of 4-Phenylbutanoic Acid: The anaerobic degradation of 4-phenylbutanoic acid also proceeds through β-oxidation. The carboxylic acid is first activated to its coenzyme A (CoA) thioester. The side chain is then shortened, leading to the formation of benzoyl-CoA, which is further metabolized through ring reduction and cleavage.
The table below summarizes the key intermediates in the biodegradation of this compound.
| Parent Compound | Initial Hydrolysis Products | Key Aerobic Intermediates | Key Anaerobic Intermediates | Central Metabolic Hub |
|---|---|---|---|---|
| This compound | Benzyl Alcohol + 4-Phenylbutanoic Acid | Benzaldehyde, Benzoic Acid, Phenylacetic Acid, Catechol | Benzaldehyde, Benzoate | Benzoyl-CoA, β-Ketoadipate Pathway |
Influence of Environmental Factors on Degradation Kinetics
The rate at which this compound is biodegraded in the environment is not constant but is influenced by a variety of physicochemical factors. solubilityofthings.com These factors can affect microbial activity, enzyme function, and the bioavailability of the compound.
Oxygen Availability: The presence of oxygen is a primary determinant, separating the faster aerobic degradation pathways from the generally slower anaerobic ones. Complete mineralization is often more rapid under aerobic conditions. epa.gov
Temperature and pH: Microbial activity and the function of extracellular enzymes like esterases are highly dependent on optimal temperature and pH ranges. up.pt Deviations from these optima can significantly slow down degradation rates.
Microbial Community: The presence of microbial populations already adapted to degrading aromatic compounds is crucial for rapid degradation. nih.gov In environments without a previously acclimated consortium, a lag phase may be observed before degradation commences.
Bioavailability: this compound has limited water solubility. Its degradation can be limited by its availability to microorganisms. The presence of surfactants or organic matter can alter its partitioning and bioavailability. solubilityofthings.comtidjma.tn
The table below outlines how different environmental factors can influence degradation kinetics.
| Environmental Factor | Influence on Degradation Kinetics |
|---|---|
| Oxygen Presence | Determines whether aerobic (typically faster) or anaerobic (typically slower) pathways are active. |
| Temperature | Affects microbial metabolic rates and enzyme activity. Higher temperatures, up to an optimum, generally increase degradation speed. up.pt |
| pH | Impacts enzyme stability and microbial viability. Neutral pH ranges are often optimal for the degradation of many organic pollutants. up.pt |
| Nutrient Availability | Availability of nitrogen, phosphorus, and other essential nutrients is required for microbial growth and sustained degradation activity. |
| Acclimated Microbial Consortia | Environments with pre-existing microbial communities adapted to aromatic hydrocarbons will exhibit faster degradation and shorter lag times. nih.gov |
Abiotic Degradation Processes (e.g., Photolysis in Aquatic Systems)
Beyond microbial action, this compound is also subject to abiotic degradation processes, primarily photolysis and, to a lesser extent, chemical hydrolysis.
Photolysis: In aquatic environments exposed to sunlight, photolysis is a significant degradation pathway for aromatic esters. up.pt The benzene (B151609) rings in this compound absorb ultraviolet radiation, which can lead to the cleavage of the ester bond. Studies on analogous compounds like benzylparaben and benzyl formate (B1220265) show they are susceptible to photodegradation in water. scispace.comnih.govresearchgate.net This process can generate a variety of products, including benzyl alcohol and benzoic acid, but also other intermediates that may themselves be subject to further degradation or pose transient ecological risks. nih.govresearchgate.net The rate of photolysis is dependent on light intensity, water clarity, and the presence of other photosensitizing substances in the water. scispace.com
Hydrolysis: The chemical hydrolysis of the ester bond can occur without microbial intervention, though it is generally a slower process under typical environmental conditions (neutral pH and ambient temperature). up.pt The rate of hydrolysis is significantly influenced by pH, with faster rates occurring under strongly acidic or alkaline conditions.
Ecological Impact and Environmental Persistence (Academic Perspective on Chemical Behavior)
From an academic viewpoint, the environmental behavior of this compound suggests a compound with a low to moderate potential for persistence. Its susceptibility to multiple degradation pathways—aerobic and anaerobic biodegradation, as well as photolysis—indicates that it is unlikely to remain in the environment for extended periods, particularly in biologically active and sunlit settings. scispace.comcornell.edu
Persistence: Persistence is expected to be lowest in aerobic, sunlit surface waters where both biodegradation and photolysis can occur simultaneously. It may be more persistent in dark, anoxic environments like deep sediment layers, where degradation relies solely on slower anaerobic pathways. epa.gov
Ecological Impact: The primary ecological concern relates to the parent compound's potential toxicity to aquatic organisms and the nature of its degradation intermediates. tidjma.tn While the ultimate breakdown products are harmless (CO2 and water), some transient intermediates formed during photolysis or incomplete biodegradation could be more toxic than the original molecule. nih.govresearchgate.net However, the hydrolysis products, benzyl alcohol and 4-phenylbutanoic acid, are common metabolites with well-characterized and relatively rapid degradation pathways, which mitigates long-term risk. researchgate.netnih.gov
Bioaccumulation: The potential for bioaccumulation is considered low. While the compound is lipophilic, its relatively rapid degradation via hydrolysis and other mechanisms would likely prevent significant accumulation in the tissues of organisms. solubilityofthings.com
Analytical Methodologies for the Characterization and Quantification of Benzyl 4 Phenylbutanoate
Advanced Chromatographic Techniques
Chromatographic methods are indispensable for the separation and quantification of Benzyl (B1604629) 4-phenylbutanoate from complex mixtures, which is essential for quality control and product analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Benzyl 4-phenylbutanoate. wjpmr.com The development of a robust HPLC method is a meticulous process that involves the strategic selection of several parameters to achieve optimal separation and quantification. onyxipca.compharmaknowledgeforum.com
The process typically begins with understanding the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance. pharmaknowledgeforum.com This knowledge informs the initial choice of the HPLC mode, which is often reversed-phase HPLC for compounds of moderate polarity. pharmaknowledgeforum.com
Method Development Steps:
Column Selection: The choice of the stationary phase is critical. Columns with C18 or phenyl stationary phases are commonly screened to evaluate their selectivity and retention characteristics for this compound. onyxipca.com
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. jocpr.com The pH of the aqueous phase is a crucial parameter that can be adjusted to control the retention time and peak shape. onyxipca.com
Detector Selection: A UV detector is often suitable for this compound due to the presence of aromatic rings which absorb UV light. pharmaknowledgeforum.com The detection wavelength is selected based on the compound's UV spectrum to maximize sensitivity.
Optimization: Parameters such as the gradient elution program, flow rate, and column temperature are systematically optimized to achieve the desired resolution, peak symmetry, and analysis time. pharmaknowledgeforum.com
Method Validation:
Once developed, the HPLC method must be validated to ensure its reliability and suitability for its intended purpose. wjpmr.com Validation involves assessing several key performance characteristics as outlined in the following table.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. jocpr.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically within 98-102% recovery for the analyte. nih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be less than 2%. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio, typically 3:1. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio, typically 10:1. nih.gov |
This table presents a generalized overview of HPLC method validation parameters and typical acceptance criteria.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC-MS can be employed for its analysis, often after derivatization to increase its volatility. d-nb.info It is particularly useful for identifying and quantifying the compound in complex matrices and for detecting potential impurities. researchgate.netscholarsresearchlibrary.com
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. rjptonline.org The gaseous components are then separated based on their boiling points and interaction with the stationary phase of the GC column. rjptonline.org As each component elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the molecules, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam. nih.gov This process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound. scholarsresearchlibrary.com The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
A study on the analysis of related phenylbutanoate compounds demonstrated that they can decompose during GC-MS analysis, highlighting the importance of careful method development, such as using derivatization to prevent on-column reactions. researchgate.net
Typical GC-MS Parameters:
| Parameter | Description | Example Condition |
| GC Column | A capillary column with a specific stationary phase. | ID-BPX5 (30 m × 0.25 mm i.d., 0.25 μm film thickness). d-nb.info |
| Carrier Gas | An inert gas that carries the sample through the column. | Helium at a constant flow of 1.2 mL/min. d-nb.info |
| Oven Temperature Program | A specific temperature ramp to separate components. | Initial temp 60°C, ramped to 300°C. d-nb.info |
| Ionization Mode | The method used to ionize the molecules. | Electron Ionization (EI) at 70 eV. scholarsresearchlibrary.com |
| Mass Analyzer | Separates ions based on their m/z ratio. | Quadrupole or Ion Trap. d-nb.infoexpec-tech.com |
This table provides an example of typical GC-MS parameters that can be adapted for the analysis of this compound.
Capillary Electrophoresis for Enantiomeric Purity
For chiral molecules like this compound, which can exist as enantiomers, determining the enantiomeric purity is often crucial. Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency and resolution. chromatographytoday.commdpi.com
Chiral CE separations are achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, leading to different migration times and thus, separation. nih.gov
Commonly used chiral selectors include cyclodextrins and their derivatives. nih.govmdpi.com The choice of the specific cyclodextrin (B1172386) and its concentration, as well as the pH and composition of the BGE, are critical parameters that need to be optimized for a successful separation. dergipark.org.tr
The development of a chiral CE method often involves screening different types of cyclodextrins and varying the BGE conditions to achieve baseline resolution of the enantiomers. nih.gov Validation of the method would then be performed to ensure its suitability for determining the enantiomeric excess (ee) with high accuracy and precision. nih.gov Studies have shown that CE can be validated to detect enantiomeric impurities at levels as low as 0.1%. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are vital for the structural elucidation of this compound, providing detailed information about its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. rsc.org For this compound, characteristic signals would be expected for the aromatic protons of the benzyl and phenyl groups, the benzylic methylene (B1212753) protons, and the aliphatic methylene protons of the butanoate chain. semanticscholar.org
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule, including the carbonyl carbon of the ester group and the various aromatic and aliphatic carbons. semanticscholar.org
Reported NMR Data for this compound:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.31 - 7.25 | m | Aromatic protons |
| ¹H NMR | 7.23 - 7.15 | m | Aromatic protons |
| ¹H NMR | 7.16 - 7.04 | m | Aromatic protons |
| ¹H NMR | 5.04 | s | Benzylic CH₂ |
| ¹H NMR | 2.60 (approx.) | t | CH₂ adjacent to phenyl |
| ¹H NMR | 2.35 (approx.) | t | CH₂ adjacent to carbonyl |
| ¹H NMR | 1.95 (approx.) | p | Central CH₂ |
| ¹³C NMR | 173.3 (approx.) | C=O (ester) | |
| ¹³C NMR | 141.4 (approx.) | Quaternary aromatic C | |
| ¹³C NMR | 136.1 (approx.) | Quaternary aromatic C | |
| ¹³C NMR | 128.5 - 126.0 | Aromatic CH | |
| ¹³C NMR | 66.2 (approx.) | Benzylic CH₂ | |
| ¹³C NMR | 35.1 (approx.) | Aliphatic CH₂ | |
| ¹³C NMR | 33.4 (approx.) | Aliphatic CH₂ | |
| ¹³C NMR | 26.3 (approx.) | Aliphatic CH₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data is compiled based on typical values for similar structures and findings from literature. semanticscholar.org
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. mdpi.comuoc.gr High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. wiley-vch.de
In addition to providing the molecular weight, the fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and the connectivity of different parts of the molecule. miamioh.edu For this compound, characteristic fragments would be expected from the cleavage of the ester bond and the loss of the benzyl or phenylbutyl groups. The benzyl cation (m/z 91) is a very common and stable fragment observed in the mass spectra of benzyl-containing compounds. miamioh.edu
Different ionization techniques can be employed, such as Electron Ionization (EI) or softer methods like Electrospray Ionization (ESI), which may yield the molecular ion with less fragmentation. nih.gov Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural insights. mdpi.com
Method Validation and Analytical Performance Parameters
The quantification of this compound in various matrices requires the use of validated analytical methods to ensure reliable and accurate results. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a common and suitable technique for this purpose. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and is a requirement of regulatory bodies like the FDA and is described in guidelines such as those from the International Council for Harmonisation (ICH). arlok.comcampilab.by
The validation process assesses several key performance parameters to establish the method's reliability. campilab.by While specific validation data for this compound is not publicly available, the parameters for the closely related compound Benzyl Benzoate (B1203000) provide a relevant example of the criteria and expected results for an HPLC-UV method. arlok.com
Key Validation Parameters:
Specificity: This ensures that the signal measured is from the analyte of interest and that there is no interference from other components like impurities, degradation products, or matrix components. arlok.com This is typically demonstrated by analyzing a blank, a placebo, and the analyte, showing that the analyte peak is well-resolved from any other peaks.
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. jocpr.com It is typically evaluated by analyzing a series of standards at different concentrations. The relationship is assessed by calculating the correlation coefficient (R²) from the linear regression plot of peak area versus concentration, with a value greater than 0.999 often being the target. jocpr.com
Accuracy: Accuracy reflects the closeness of the test results to the true value. researchgate.net It is often determined by a recovery study, where a known amount of the analyte is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage of the analyte recovered is then calculated. Acceptable recovery is typically within 98.0% to 102.0%. arlok.com
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment. An RSD of ≤ 2.0% is a common acceptance criterion. arlok.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. jocpr.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Range: The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. campilab.by
The following table summarizes typical analytical performance parameters and acceptance criteria for a validated HPLC method suitable for the analysis of this compound, based on data for analogous compounds. arlok.comjocpr.com
| Parameter | Description | Typical Acceptance Criteria | Example Result (Analogous Compound) |
|---|---|---|---|
| Specificity | No interference at the retention time of the analyte. | No interfering peaks. | Pass arlok.com |
| Linearity (R²) | Correlation coefficient of the calibration curve. | R² ≥ 0.999 | 1.0000 arlok.com |
| Accuracy (% Recovery) | Closeness of test results to the true value. | 98.0% - 102.0% | 98.8% - 101.1% arlok.com |
| Precision (% RSD) | Agreement among repeated measurements. | RSD ≤ 2.0% | 1.1% arlok.com |
| LOD | Lowest detectable concentration. | Signal-to-Noise ≥ 3:1 | 3 ppm jocpr.com |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ≥ 10:1 | 10 ppm jocpr.com |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing benzyl 4-phenylbutanoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves esterification of 4-phenylbutanoic acid with benzyl alcohol, catalyzed by acid (e.g., sulfuric acid) or solid catalysts like ammonium cerium phosphate [(NH₄)₂Ce(PO₄)₂·H₂O]. Optimization employs uniform experimental design to assess variables such as molar ratio (acid:alcohol), catalyst loading, and reaction time . Kinetic modeling, as applied to benzyl acetate synthesis, can predict conversion rates and guide parameter selection .
Q. How is structural characterization of this compound performed to confirm purity and molecular identity?
- Methodology : Techniques include:
- XRD : Confirms crystallinity and phase purity (e.g., used for ammonium cerium phosphate catalysts) .
- NMR/FT-IR : Validates functional groups (ester linkages) and aromatic substitution patterns .
- Mass Spectrometry : Provides molecular weight verification and fragmentation patterns (refer to NIST standards for analogous compounds) .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
- Methodology : Reverse-phase HPLC or GC-MS with internal standards (e.g., deuterated analogs like benzyl benzoate-d12) ensures accuracy. Calibration curves derived from NIST-certified reference materials minimize matrix interference .
Advanced Research Questions
Q. How do catalytic mechanisms differ between homogeneous and heterogeneous catalysts in benzyl ester synthesis?
- Methodology : Compare acid catalysts (e.g., H₂SO₄) with solid catalysts (e.g., ammonium cerium phosphate). Solid catalysts reduce side reactions (e.g., benzyl alcohol dehydration) and enable recyclability. Mechanistic studies via in situ FT-IR or DFT calculations can track proton transfer and intermediate formation .
Q. What metabolic pathways are involved in the biodegradation of this compound, and how can in vitro models predict toxicity?
- Methodology : Hydrolysis by esterases in keratinocytes or hepatocytes yields benzyl alcohol and 4-phenylbutanoic acid. In vitro assays using human cell lines (e.g., HepG2) assess cytotoxicity, while LC-MS/MS quantifies metabolites. Cross-reference with benzyl acetate metabolism studies to identify conserved pathways .
Q. How can computational modeling resolve contradictions in reported kinetic data for benzyl ester reactions?
- Methodology : Apply density functional theory (DFT) to model transition states and activation energies. Validate against experimental Arrhenius plots from controlled isothermal studies. Discrepancies may arise from solvent effects or impurities, requiring sensitivity analysis .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Methodology :
- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy tracks reaction progress.
- Design of Experiments (DoE) : Taguchi or factorial designs identify critical parameters (e.g., temperature, stirring rate) .
- Quality Control : Use NIST-traceable standards for purity validation .
Data Analysis and Reporting Guidelines
Q. How should raw and processed data be structured in publications to enhance reproducibility?
- Methodology :
- Raw Data : Include in appendices (e.g., GC-MS chromatograms, NMR spectra).
- Processed Data : Report mean ± SD with error propagation analysis. Use tables for kinetic constants (e.g., kcat, KM) and statistical significance (p-values) .
Q. What statistical tools are essential for analyzing conflicting results in catalytic efficiency studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
